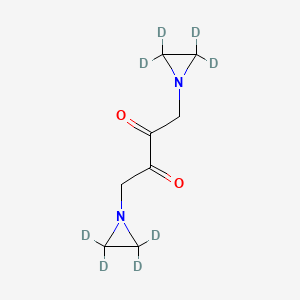
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide is a chemical compound with the molecular formula C8H12N2O2•2HBr. It is a deuterated derivative of 1,4-Bis(1-aziridinyl)-2,3-butanedione, which is used in various chemical syntheses. The compound is known for its application in the synthesis of 2,3-butanedione derivatives and is primarily used for research purposes .
准备方法
The synthesis of 1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide involves the reaction of aziridine with butanedione under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound involves large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality.
化学反应分析
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to yield corresponding reduced derivatives.
Substitution: The aziridine groups can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
科学研究应用
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide involves the interaction of its aziridine groups with various molecular targets. The aziridine groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes .
相似化合物的比较
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide can be compared with other similar compounds such as:
1,4-Bis(1-aziridinyl)-2,3-butanedione: The non-deuterated version of the compound.
1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide: The non-deuterated dihydrobromide salt.
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8: The deuterated version without the dihydrobromide salt. The uniqueness of this compound lies in its deuterated nature, which can provide different kinetic isotope effects and stability compared to its non-deuterated counterparts
生物活性
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 dihydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. The aziridine moiety is known for its ability to interact with biological macromolecules, making this compound a candidate for further investigation into its pharmacological properties.
- Molecular Formula : C8H10Br2N2O2
- Molecular Weight : 300.08 g/mol
- CAS Number : 90434-64-3
The biological activity of this compound primarily involves its interaction with DNA and other cellular targets. The aziridine ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with DNA bases. This reaction can result in DNA cross-linking, which is a mechanism that contributes to its antitumor activity.
Antileukemic Activity
Research has shown that compounds related to 1,4-Bis(1-aziridinyl)-2,3-butanedione exhibit notable antileukemic properties. A study explored the quantitative structure-activity relationships (QSAR) of various aziridine derivatives, including those similar to our compound. The findings indicated that increased hydrophilicity correlates with enhanced antileukemic activity against lymphoid leukemia L1210 in BDF1 mice .
| Compound | Activity | Hydrophobic Constant (π) | Chemotherapeutic Index |
|---|---|---|---|
| 1 | High | Low | High |
| 2 | Moderate | Medium | Moderate |
| 3 | Low | High | Low |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's efficacy was evaluated using MTT assays, which measure cell viability in the presence of different concentrations of the drug.
Case Study: MTT Assay Results
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 15 µM after 48 hours of exposure
- Mechanism : Induction of apoptosis through DNA damage response pathways.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has not been extensively characterized. However, preliminary studies suggest moderate absorption and distribution in vivo. Toxicity assessments indicate that while the compound shows promising antitumor activity, it also exhibits cytotoxicity towards normal cells at higher concentrations.
属性
IUPAC Name |
1,4-bis(2,2,3,3-tetradeuterioaziridin-1-yl)butane-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2/i1D2,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDPCQCAKDHMRJ-SVYQBANQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CC(=O)C(=O)CN2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N1CC(=O)C(=O)CN2C(C2([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














